molecular formula C₁₅H₁₇NO₉ B1140105 [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate CAS No. 162088-91-7

[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate

Cat. No.: B1140105
CAS No.: 162088-91-7
M. Wt: 355.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a xylopyranoside derivative featuring a 2-nitrophenoxy group at position 2, acetyloxy groups at positions 3 and 4, and a hydroxyl group at position 5 of the oxane (pyranose) ring . Its IUPAC name reflects the stereochemical configuration (2S,3R,4S,5R), which is critical for its biological interactions and physicochemical properties. Acetyl groups serve as protective functionalities, modulating solubility and metabolic pathways. This compound is utilized in glycosylation studies and as a substrate for enzyme activity assays due to its nitro-aromatic chromophore, which enables spectrophotometric detection .

Properties

IUPAC Name

[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO9/c1-8(17)23-13-11(19)7-22-15(14(13)24-9(2)18)25-12-6-4-3-5-10(12)16(20)21/h3-6,11,13-15,19H,7H2,1-2H3/t11-,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXWOTRGXPBRCG-BEAPCOKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(COC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Oxan Ring Formation

The oxan (tetrahydropyran) ring serves as the structural backbone of the compound. Cyclization of a diol precursor is a critical first step, typically achieved under acidic or basic conditions. For instance, the use of pp-toluenesulfonic acid (pp-TSA) in toluene at reflux temperatures facilitates the dehydration of 1,5-diols to form the six-membered oxan ring . Alternative methods employ Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine) for stereoselective ring closure, ensuring the desired (2S,3R,4S,5R) configuration .

Key Variables:

  • Solvent: Toluene or tetrahydrofuran (THF) for optimal solubility.

  • Catalyst: pp-TSA (5–10 mol%) or Mitsunobu reagents.

  • Temperature: 80–110°C for 12–24 hours.

Acetylation of Hydroxyl Groups

Following cyclization, selective acetylation of the hydroxyl groups at positions 3 and 4 is performed. Acetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}) in the presence of pyridine or 4-dimethylaminopyridine (DMAP) is the standard protocol . The reaction proceeds via nucleophilic acyl substitution, where pyridine neutralizes the generated acetic acid, driving the reaction to completion.

Optimized Conditions:

ParameterValue
ReagentAcetic anhydride (2.2 equiv)
BasePyridine (3.0 equiv)
SolventDichloromethane (DCM)
Temperature0°C to room temperature
Reaction Time4–6 hours

Steric hindrance from the oxan ring necessitates prolonged reaction times to ensure complete acetylation of the C3 and C4 hydroxyls .

Introduction of the 2-Nitrophenoxy Group

The nitrophenoxy moiety at position 2 is introduced via nucleophilic aromatic substitution (SNAr). A leaving group (e.g., bromide or mesylate) at C2 of the oxan ring reacts with 2-nitrophenol under basic conditions. Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) at 60–80°C is commonly employed .

Mechanistic Insights:

  • Activation: The leaving group (e.g., Br\text{Br}^-) departs, forming a carbocation intermediate.

  • Nucleophilic Attack: 2-Nitrophenol’s oxygen attacks the electrophilic C2, stabilized by the nitro group’s electron-withdrawing effect.

  • Deprotonation: Base abstracts a proton to regenerate aromaticity.

Yield Optimization:

  • Leaving Group: Mesylates (>90% yield) outperform bromides (70–80%) .

  • Solvent: DMF enhances nucleophilicity compared to THF.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors replace batch processes, reducing reaction times and improving heat management. For example, acetylation in a microreactor achieves 95% conversion in 1 hour versus 6 hours in batch . Purification employs simulated moving bed (SMB) chromatography, which enhances throughput and reduces solvent waste .

Comparative Analysis of Methods:

MethodBatch ProcessContinuous Flow
Reaction Time6 hours1 hour
Yield85–90%92–95%
Solvent Consumption10 L/kg3 L/kg

Stereochemical Control and Chiral Resolution

The compound’s four stereocenters necessitate precise chiral control. Asymmetric catalysis using Jacobsen’s manganese-salen complex achieves enantiomeric excess (ee) >98% during cyclization . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes undesired enantiomers .

Enzymatic Resolution Parameters:

  • Enzyme: CAL-B\text{CAL-B} (10 mg/mmol substrate).

  • Solvent: tert-Butyl methyl ether (TBME).

  • Temperature: 37°C.

  • Conversion: 50% (racemic mixture) to 99% ee.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted acetates.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Several studies have investigated the antimicrobial properties of compounds similar to [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum .
  • Enzyme Inhibition
    • The compound has shown promise as an inhibitor of specific enzymes such as α-glucosidase. This inhibition can be beneficial in managing conditions like diabetes by delaying carbohydrate absorption . A study reported that certain derivatives demonstrated enhanced inhibitory activity compared to standard references .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. The presence of the nitrophenoxy group is believed to enhance its bioactivity by improving solubility and interaction with biological targets.

Structural Feature Impact on Activity
Acetoxy groupEnhances solubility
Hydroxy groupsIncreases hydrogen bonding potential
Nitrophenoxy groupImproves interaction with enzymes

Case Studies

  • Study on Antimicrobial Efficacy
    • A case study published in Phytopathology evaluated the antimicrobial efficacy of several derivatives of the compound against fungal pathogens affecting tomato plants. The results showed that certain modifications significantly increased the antimicrobial activity .
  • Diabetes Management Research
    • Another study focused on the compound's role in managing diabetes through enzyme inhibition. It demonstrated that specific derivatives could effectively inhibit α-glucosidase activity in vitro, suggesting potential for use in dietary supplements aimed at blood sugar control .

Mechanism of Action

The mechanism of action of [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    Signal Transduction: Modulating signal transduction pathways that regulate various cellular processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and analogs identified in the evidence:

Compound Name / ID Key Substituents Molecular Formula Notable Properties/Applications Source
Target Compound: [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate 2-nitrophenoxy (position 2), 3,4-diacetyloxy, 5-hydroxy C₁₇H₁₉NO₉ Enzyme substrate; chromophore for detection
[(2S,3R,4R,5R)-3-acetamido-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate () 3-acetamido (vs. acetyloxy in target) C₁₇H₂₀N₂O₉ Enhanced hydrogen bonding; potential glycosidase inhibition
[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate () 4-formyl-2-methoxyphenoxy (position 6), methyl acetate, 3,4-diacetyloxy, 5-acetamido C₂₄H₂₈NO₁₁ Increased steric hindrance; applications in prodrug design
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate () 4-methylphenoxy (position 6), methyl acetate, 5-acetamido C₂₁H₂₇NO₉ Improved lipophilicity; biomedical research applications
4-Nitrophenyl phenyl ether () 4-nitrophenoxy (vs. 2-nitrophenoxy in target) C₁₂H₉NO₃ Higher melting point (57°C); standard in esterase assays

Key Observations :

  • Substituent Position: The 2-nitrophenoxy group in the target compound distinguishes it from the 4-nitrophenoxy analog (), which exhibits a higher melting point due to symmetric substitution . The ortho-nitro group in the target compound may induce steric strain, reducing crystallinity compared to para-substituted analogs.
  • For example, acetamido groups are common in glycosidase inhibitors due to their mimicry of natural substrates .
  • Complexity and Applications : Compounds with additional substituents (e.g., formyl and methoxy in ) demonstrate how functionalization expands utility in prodrug design or targeted delivery systems .

Biological Activity

The compound [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate , identified by its complex stereochemistry and functional groups, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.

Structural Details

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅N₁O₇
  • Molecular Weight : 297.26 g/mol

Functional Groups

  • Acetoxy group
  • Hydroxy group
  • Nitrophenoxy moiety

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives with nitrophenyl groups have been shown to possess antibacterial effects against various pathogens. A study demonstrated that compounds containing nitrophenyl functionalities can inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis and interfering with metabolic pathways .

Antioxidant Properties

The presence of hydroxy groups in the structure is associated with antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can prevent oxidative stress-related diseases. Studies have shown that compounds with multiple hydroxy groups exhibit enhanced radical scavenging activities .

Enzyme Inhibition

Preliminary investigations suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, compounds similar in structure have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Cytotoxic Effects

Cell viability assays using cancer cell lines indicate potential cytotoxic effects of this compound. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of cell cycle progression . Further studies are needed to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Efficacy : A study on a series of nitrophenol derivatives showed that modifications at the phenyl ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
    CompoundActivity (MIC μg/mL)Target Bacteria
    Compound A25S. aureus
    Compound B50E. coli
    Target Compound30S. aureus
  • Antioxidant Activity : The DPPH assay results indicated that the compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.
    Concentration (µg/mL)% Inhibition
    1040
    5070
    10090

Mechanistic Insights

Research has highlighted the importance of the acetoxy and hydroxy groups in enhancing biological activity. The acetoxy group may facilitate better lipophilicity, improving membrane permeability and bioavailability.

Q & A

Basic: What are the key considerations for synthesizing [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate with high stereochemical purity?

Methodological Answer:
Stereochemical control during synthesis requires:

  • Protecting Group Strategy : Use acetyl groups to block reactive hydroxyls during glycosidic bond formation (e.g., 2-nitrophenoxy substitution at C2) to prevent undesired side reactions .
  • Stereoselective Glycosylation : Employ Mitsunobu conditions or Lewis acid catalysts (e.g., BF₃·Et₂O) to ensure correct configuration at C2 and C3. Evidence from analogous oxane systems suggests axial nitrophenoxy groups stabilize transition states via π-stacking .
  • Validation : Confirm stereochemistry using X-ray crystallography (SHELX refinement ) or NOESY NMR to verify spatial arrangement of substituents .

Advanced: How can researchers resolve contradictions in NMR spectral data for this compound, particularly overlapping signals in the oxane ring protons?

Methodological Answer:
Overlapping proton signals (e.g., H3, H4, H5) can be addressed via:

  • High-Field NMR (≥600 MHz) : Enhances resolution for crowded regions (δ 3.5–5.5 ppm). For example, coupling constants (J3,4J_{3,4} and J4,5J_{4,5}) differentiate axial vs. equatorial substituents .
  • Isotopic Labeling : Introduce 13C^{13}\text{C}-labels at C3 or C5 to track spin-spin coupling patterns in DEPT-135 or HSQC experiments .
  • Dynamic NMR : Variable-temperature studies (e.g., −40°C to 25°C) can slow ring puckering, simplifying split signals .

Basic: What analytical techniques are critical for characterizing the acetyl and nitrophenyl moieties in this compound?

Methodological Answer:

  • FT-IR Spectroscopy :
    • Acetyl groups: Strong C=O stretch at ~1740 cm1^{-1} .
    • Nitrophenyl: Asymmetric NO₂ stretches at 1520 cm1^{-1} and 1348 cm1^{-1} .
  • Mass Spectrometry (HRMS) :
    • ESI+ mode detects [M+Na]+^+ adducts; fragmentation patterns confirm loss of acetyl (60 Da) or nitrophenoxy (153 Da) groups .
  • HPLC-PDA : Quantify purity using reverse-phase C18 columns (λ = 254 nm for nitrophenyl absorbance) .

Advanced: How does the steric and electronic environment of the oxane ring influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects : The C2 2-nitrophenoxy group creates a bulky axial substituent, hindering nucleophilic attack at C1 or C4. Use bulky bases (e.g., DBU) to deprotonate hydroxyls without destabilizing the ring .
  • Electronic Effects :
    • Acetyloxy at C3 withdraws electron density, reducing oxane ring basicity and slowing acid-catalyzed hydrolysis.
    • Nitrophenoxy at C2 enhances electrophilicity at C1 via resonance withdrawal, favoring SN2 displacement with soft nucleophiles (e.g., thiols) .
  • Case Study : In analogous compounds, replacing 2-nitrophenoxy with 4-nitrophenoxy reduces steric hindrance but decreases electrophilicity by 30% .

Basic: What stability challenges arise during storage of this compound, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis Risk : Acetyl groups are prone to hydrolytic cleavage in humid conditions. Store under anhydrous N₂ at −20°C with molecular sieves .
  • Photodegradation : Nitrophenyl absorbs UV light (λ < 400 nm), leading to nitro-to-nitrite rearrangement. Use amber vials and minimize light exposure .
  • Validation : Monitor stability via periodic HPLC; degradation products include 5-hydroxyoxane and 2-nitrophenol .

Advanced: What computational methods are suitable for modeling the conformational dynamics of this compound’s oxane ring?

Methodological Answer:

  • Molecular Mechanics (MMFF94) : Predict low-energy conformers (e.g., chair vs. boat) based on substituent steric profiles .
  • *DFT Calculations (B3LYP/6-31G)**: Optimize geometry and calculate NMR chemical shifts (δ) for comparison with experimental data. Focus on the C2–O–aryl dihedral angle (∼60° for minimal strain) .
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. CDCl₃) on ring puckering using GROMACS with OPLS-AA force fields .

Basic: How can researchers validate the regioselectivity of nitrophenoxy substitution at C2 versus other positions?

Methodological Answer:

  • Competitive Synthesis : Compare yields under identical conditions using 2-, 3-, or 4-nitrophenol. Steric hindrance at C2 typically reduces yields by 15–20% vs. para-substituted analogs .
  • X-ray Crystallography : Resolve unambiguous positioning of the nitrophenyl group (e.g., bond angles at C2–O–C(aryl)) .
  • NOESY NMR : Detect proximity between oxane H2 and nitrophenyl protons to confirm substitution site .

Advanced: What strategies optimize enzymatic or catalytic resolution of this compound’s enantiomers?

Methodological Answer:

  • Lipase-Catalyzed Acetylation : Use Candida antarctica lipase B (CAL-B) to selectively deacetylate the 5-hydroxy group in non-polar solvents (e.g., toluene), enriching (2S,3R,4S,5R) enantiomers .
  • Chiral HPLC : Employ amylose-based columns (Chiralpak IA) with heptane/EtOH gradients (90:10 → 70:30) to separate diastereomers. Retention times differ by ≥2 min for R vs. S configurations .
  • Kinetic Resolution : Palladium-catalyzed dynamic kinetic asymmetric transformations (DYKAT) using BINAP ligands achieve >90% ee in model systems .

Basic: What are the primary degradation pathways under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3) :
    • Oxane ring opens via protonation at O5, followed by hydrolysis of the glycosidic bond at C2. Major products: 2-nitrophenol and a diacetylated triol .
  • Basic Conditions (pH > 10) :
    • Saponification of acetyl groups at C3 and C4 yields a tetraol intermediate, which undergoes β-elimination at C4–C5, forming a conjugated diene .
  • Mitigation : Buffer solutions (pH 6–8) stabilize the compound during in vitro assays .

Advanced: How can researchers correlate this compound’s structure with its biological activity in enzyme inhibition studies?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions with target enzymes (e.g., glycosidases). The 2-nitrophenoxy group often occupies hydrophobic pockets, while acetyloxy groups hydrogen-bond with catalytic residues .
  • SAR Studies : Synthesize analogs (e.g., replacing nitrophenyl with methoxy or halogens) and measure IC₅₀ values. Activity drops 5-fold when 2-NO₂ is replaced with 2-OCH₃ due to reduced electron withdrawal .
  • Kinetic Assays : Use stopped-flow spectroscopy to monitor real-time inhibition of β-galactosidase, noting competitive vs. non-competitive binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.